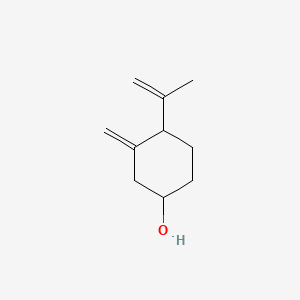
3-Methylidene-4-prop-1-en-2-ylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidene-4-prop-1-en-2-ylcyclohexan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable dienes or the reduction of corresponding ketones . The reaction conditions often involve the use of catalysts, such as palladium or platinum, and solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, including the use of continuous flow reactors to ensure consistent product quality and yield . The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Methylidene-4-prop-1-en-2-ylcyclohexan-1-ol undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure.
Major Products Formed:
Scientific Research Applications
3-Methylidene-4-prop-1-en-2-ylcyclohexan-1-ol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methylidene-4-prop-1-en-2-ylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways . Detailed studies on its molecular targets and pathways are essential to understand its full range of biological activities .
Comparison with Similar Compounds
- 4-Isopropenyl-3-methylenecyclohexanol
- Cyclohexanol, 3-methylene-4-(1-methylethenyl)-
Comparison: 3-Methylidene-4-prop-1-en-2-ylcyclohexan-1-ol is unique due to its specific structural features, such as the presence of both methylene and isopropenyl groups on the cyclohexane ring .
Properties
CAS No. |
15358-81-3 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.237 |
IUPAC Name |
3-methylidene-4-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)10-5-4-9(11)6-8(10)3/h9-11H,1,3-6H2,2H3 |
InChI Key |
SATKHHWXAOEPFJ-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CCC(CC1=C)O |
Synonyms |
3-Methylene-4-isopropenylcyclohexanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















